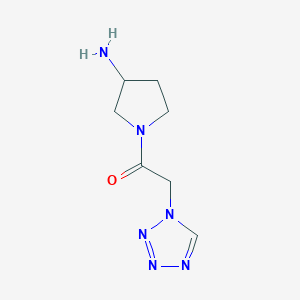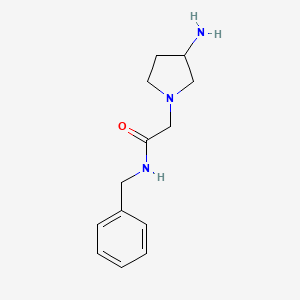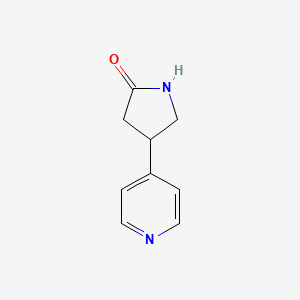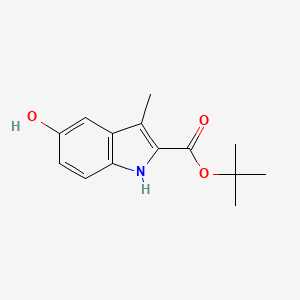
tert-butyl 5-hydroxy-3-methyl-1H-indole-2-carboxylate
Overview
Description
tert-Butyl 5-hydroxy-3-methyl-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl ester group, a hydroxy group, and a methyl group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxy-3-methyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxyindole, tert-butyl bromoacetate, and methyl iodide.
Esterification: The hydroxy group of 5-hydroxyindole is esterified with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form tert-butyl 5-hydroxyindole-2-carboxylate.
Methylation: The methylation of the indole nitrogen is achieved using methyl iodide in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-hydroxy-3-methyl-1H-indole-2-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Alkylated or acylated indole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 5-hydroxy-3-methyl-1H-indole-2-carboxylate is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the biochemical pathways involving indole derivatives and their effects on cellular processes.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes, owing to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxy-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylate groups can form hydrogen bonds with active sites, while the indole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Uniqueness: tert-Butyl 5-hydroxy-3-methyl-1H-indole-2-carboxylate is unique due to the presence of both hydroxy and methyl groups on the indole ring, which can significantly influence its reactivity and biological activity compared to other indole derivatives. The tert-butyl ester group also provides steric hindrance, affecting the compound’s interaction with enzymes and receptors.
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-8-10-7-9(16)5-6-11(10)15-12(8)13(17)18-14(2,3)4/h5-7,15-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKDRTKHZWNBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)

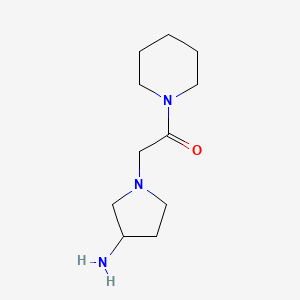
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1468140.png)

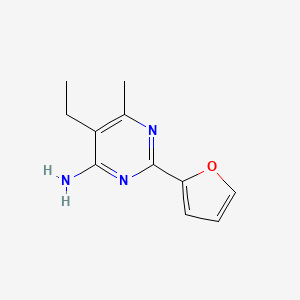
![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)
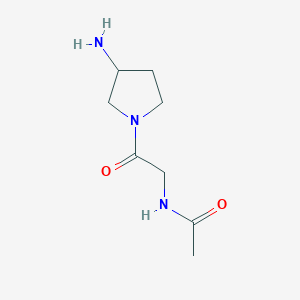
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1468149.png)
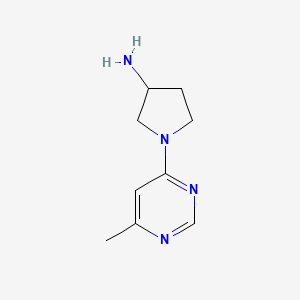
![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)
